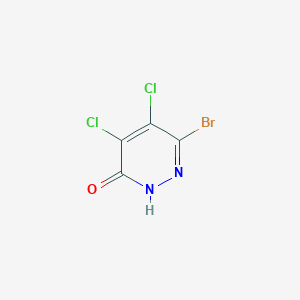
6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Cat. No. B1373165
Key on ui cas rn:
933041-14-6
M. Wt: 243.87 g/mol
InChI Key: CIXBFXGEDMRWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09049864B2
Procedure details


4,5-dichloro-1H-pyridazin-6-one (1.95 g, 11.8 mmol) and bromine (0.73 ml, 14.2 mmol) are suspended in water (10 ml) and the mixture heated under microwave irradiation to 180° C. for 30 min. The resulting reaction mixture is filtered and the crude solid obtained washed thoroughly with water, then DCM, to yield 3-bromo-4,5-dichloro-1H-pyridazin-6-one, 2.06 g, as a white solid (71.5% yield).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][NH:5][C:6](=[O:9])[C:7]=1[Cl:8].[Br:10]Br>O>[Br:10][C:3]1[C:2]([Cl:1])=[C:7]([Cl:8])[C:6](=[O:9])[NH:5][N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NNC(C1Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude solid obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed thoroughly with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NNC(C(=C1Cl)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
